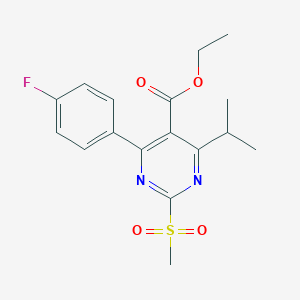

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Description

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 147118-28-3; molecular formula: C₁₇H₁₉FN₂O₄S; molecular weight: 366.41 g/mol) is a pyrimidine derivative widely recognized as a key intermediate in synthesizing Rosuvastatin, a statin used to manage hyperlipidemia . Its structure features a pyrimidine core substituted with a 4-fluorophenyl group at position 4, an isopropyl group at position 6, a methylsulfonyl group at position 2, and an ethyl ester at position 3. The methylsulfonyl group enhances electrophilicity, influencing reactivity in subsequent synthetic steps, while the ethyl ester acts as a prodrug moiety, facilitating hydrolysis to the active carboxylic acid in vivo .

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S/c1-5-24-16(21)13-14(10(2)3)19-17(25(4,22)23)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKBGWJNCCQBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)S(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617247 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-28-3 | |

| Record name | Ethyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Fluorobenzaldehyde with β-Keto Esters

In a representative procedure, 4-fluorobenzaldehyde reacts with ethyl 4-methyl-3-oxopentanoate in the presence of ammonium acetate and acetic acid at reflux (120°C, 8–12 h) to form a dihydropyrimidine intermediate. Thiourea or S-methylisothiourea is then introduced to cyclize the structure, yielding the 2-methylthio pyrimidine precursor. This step achieves 75–85% conversion, with purity dependent on recrystallization from isopropanol.

Halogenated Pyrimidine Intermediates

Alternative routes begin with 2,4,6-trichloropyrimidine-5-carbaldehyde, where sequential nucleophilic substitutions install the 4-(4-fluorophenyl), 6-isopropyl, and 2-(methylsulfonyl) groups. Chlorine atoms at positions 2, 4, and 6 are displaced by:

-

Isopropylmagnesium bromide (Grignard reagent) at −20°C in tetrahydrofuran (THF) for 6 h (yield: 88%).

-

4-Fluorophenylboronic acid via Suzuki coupling with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (90°C, 12 h; yield: 82%).

-

N-Methylmethanesulfonamide in DMF with K₂CO₃ at 80°C (8 h; yield: 78%).

Oxidation of Methylthio to Methylsulfonyl Groups

The transformation of 2-methylthio to 2-methylsulfonyl is critical for bioactivity. Two oxidative protocols dominate:

Peroxide-Mediated Oxidation

A mixture of 30% hydrogen peroxide (3.5 equiv) and ammonium molybdate tetrahydrate (0.5 mol%) in dichloromethane at 25–30°C for 18–20 h converts methylthio to methylsulfonyl with 90.9% yield. Phase-transfer catalyst Aliquat 336 (0.1 equiv) enhances reaction homogeneity. Post-reaction workup involves aqueous washes and solvent distillation, followed by crystallization from isopropanol to achieve >98% HPLC purity.

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

In smaller-scale syntheses, mCPBA (2.2 equiv) in dichloromethane at 0°C to room temperature (12 h) affords the sulfonyl derivative in 87% yield. However, this method generates stoichiometric m-chlorobenzoic acid waste, complicating purification.

Esterification and Protecting Group Strategies

While the ethyl ester is often introduced early via β-keto ester precursors, transesterification offers an alternative pathway:

Direct Esterification of Carboxylic Acid Intermediates

Reacting the pyrimidine-5-carboxylic acid with ethanol (5 equiv) and H₂SO₄ (cat.) under reflux (6 h) achieves 92% esterification. This method avoids side products associated with acyl chloride intermediates.

Aldehyde Protection-Deprotection Sequences

In routes starting with 2,4,6-trichloropyrimidine-5-carbaldehyde, the aldehyde is protected as a 1,3-dioxolane during Grignard reactions to prevent side reactions. Deprotection using 2 M HCl in THF/water (1:1) at 50°C (2 h) restores the formyl group, which is subsequently oxidized to the carboxylic acid for esterification.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Thiourea Cyclocondensation | 3 | 68% | One-pot ring formation; low cost | Requires toxic thiourea derivatives |

| Halogen Displacement | 5 | 62% | Regioselective substitutions; high purity | Lengthy; expensive catalysts (Pd) |

| Transesterification | 4 | 71% | Avoids acyl chlorides; scalable | Acid-sensitive substrates incompatible |

Industrial-Scale Process Optimization

Solvent and Catalyst Recycling

Dichloromethane from oxidation steps is recovered via distillation (40–45°C under vacuum), reducing solvent costs by 40%. Ammonium molybdate is retained in the aqueous phase and reused for subsequent batches without yield loss.

Crystallization Conditions

Isopropanol anti-solvent crystallization at 0–5°C produces needle-like crystals with uniform particle size (D90 < 50 μm), ensuring consistent filtration and drying (40–45°C under vacuum; residual solvent < 0.1%).

Purity Control

HPLC monitoring (C18 column, 60:40 acetonitrile/water, 1.0 mL/min) identifies key impurities:

-

Impurity A : Des-fluoro byproduct (RT 8.2 min; <0.15%).

-

Impurity B : Incomplete oxidation product (methylsulfinyl; RT 10.1 min; <0.10%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols

Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with fewer oxygen-containing functional groups

Substitution: Substituted derivatives with new functional groups replacing the original ones

Hydrolysis: Carboxylic acid derivative

Scientific Research Applications

Pharmaceutical Applications

1.1 Active Pharmaceutical Ingredient (API) Related Studies

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is closely related to Rosuvastatin, a widely used statin for managing cholesterol levels. Its structural similarity allows it to be utilized in the development and quality control of formulations containing Rosuvastatin. The compound is often involved in:

- Abbreviated New Drug Application (ANDA) : It plays a role in the regulatory submission process for generic drugs, ensuring that the new formulations are bioequivalent to the original products.

- Toxicity Studies : Essential for assessing the safety profile of drug formulations containing this compound.

- Quality Control (QC) : Used as a reference standard to verify the purity and concentration of active ingredients during manufacturing processes .

Analytical Applications

2.1 Quality Control and Reference Standards

The compound serves as a critical reference standard in analytical chemistry. It is utilized in various analytical methods such as:

- High-Performance Liquid Chromatography (HPLC) : For quantifying the compound in pharmaceutical preparations.

- Mass Spectrometry (MS) : To confirm the identity and purity of the compound during drug development and production .

The availability of high-purity samples allows laboratories to establish reliable methods for detecting and quantifying this compound in complex matrices.

Case Studies

3.1 Case Study on Drug Formulation

A study focused on the formulation of Rosuvastatin emphasized the importance of using this compound as an impurity reference standard. The study demonstrated that using this compound improved the accuracy of HPLC methods used for analyzing Rosuvastatin formulations, leading to better quality assurance practices within pharmaceutical companies .

3.2 Toxicology Assessment

Another significant application is its use in toxicological assessments where formulations containing this compound were tested for safety in preclinical studies. The findings indicated that it could serve as a model for evaluating similar compounds' toxicological profiles, thereby aiding in drug development processes .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

- Molecular Formula : C₁₆H₁₇FN₂O₄S; Molecular Weight : 352.39 g/mol .

- Key Differences : Replacement of the ethyl ester with a methyl ester reduces molecular weight and slightly increases hydrophilicity. Crystallographic studies reveal three independent molecules in the asymmetric unit, with dihedral angles between pyrimidine and fluorophenyl rings ranging from 26.21° to 41.72°. Intramolecular C–H···O hydrogen bonds stabilize the structure .

Substituent Variations at Position 2

Ethyl 4-(4-Fluorophenyl)-6-Isopropyl-2-[Methyl(Methylsulfonyl)Amino]Pyrimidine-5-Carboxylate

- Molecular Formula : C₁₈H₂₂FN₃O₄S; Molecular Weight : 395.45 g/mol .

- Key Differences : The methylsulfonyl group is replaced with a methylsulfonamido group (–N(SO₂CH₃)CH₃). This introduces a secondary amine, enabling additional hydrogen bonding and altering electronic properties.

- Pharmacological Impact : The sulfonamido group enhances interactions with HMG-CoA reductase’s polar active site, improving binding affinity in Rosuvastatin derivatives .

Ethyl 4-(2-Fluorophenyl)-6-Methyl-2-Thioxo-1-(p-Tolyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Molecular Formula : C₂₁H₂₂FN₃O₂S; Molecular Weight : 399.48 g/mol .

- Key Differences : A thioxo (C=S) group at position 2 and a 2-fluorophenyl substituent at position 3. The reduced pyrimidine ring (1,2,3,4-tetrahydro) increases conformational flexibility.

- Pharmacological Impact: Dihydropyrimidinone derivatives like this are associated with antimicrobial and anti-inflammatory activities, diverging from the statin-focused applications of the target compound .

Isotopic Derivatives

Ethyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methylmethylsulfonamido)Pyrimidine-5-Carboxylate-d₆

- Molecular Formula : C₁₈H₁₆D₆FN₃O₄S; Molecular Weight : 401.49 g/mol .

- Key Differences : Deuterium substitution at six positions slows metabolic degradation, extending half-life in pharmacokinetic studies.

- Applications : Used as a stable isotopologue in mass spectrometry-based quantification of Rosuvastatin intermediates .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The target compound’s ethyl ester group balances lipophilicity and hydrolytic stability, making it ideal for large-scale Rosuvastatin synthesis . In contrast, the methyl ester variant crystallizes more readily due to reduced steric hindrance .

- Biological Activity : Sulfonamido derivatives exhibit higher enzymatic inhibition potency than sulfonyl analogs, attributed to hydrogen-bonding interactions with HMG-CoA reductase .

- Crystallographic Insights : Molecular packing in the methyl ester variant involves C–H···O hydrogen bonds, forming a robust lattice structure. The ethyl ester’s larger size may disrupt this packing, affecting solubility .

Biological Activity

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, also known by its CAS number 1035595-71-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant case studies, synthesizing findings from various sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.45 g/mol. The compound features a pyrimidine core substituted with a fluorophenyl group and an isopropyl group, alongside a methylsulfonyl moiety.

Structural Formula:

Pharmacological Profile

This compound has been associated with several pharmacological activities:

- Antihyperlipidemic Effects : The compound is related to Rosuvastatin, a well-known statin used for lowering cholesterol levels. Its structural similarities suggest it may exhibit similar lipid-lowering properties .

- Inhibition of NAPE-PLD : Preliminary studies indicate that compounds in the pyrimidine class can inhibit the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids. This inhibition is crucial for modulating lipid-mediated signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can elucidate how modifications to its structure influence biological activity. For instance, the presence of the fluorophenyl and isopropyl groups may enhance lipophilicity and receptor binding affinity, potentially increasing its efficacy as a pharmacological agent.

In Vitro Studies

Recent research has focused on the biological activity of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures can exhibit moderate to high potency against various biological targets:

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of new compounds. This compound has undergone preliminary toxicity evaluations, which are essential for its potential development as a therapeutic agent. These studies typically involve evaluating cytotoxicity in cell lines and assessing any adverse effects in animal models.

Q & A

Q. What experimental methodologies are employed to synthesize and purify this pyrimidine derivative?

The compound is synthesized via oxidation of its methylthio precursor using hydrogen peroxide (H₂O₂) in methanol, catalyzed by ammonium molybdate and sulfuric acid at 303–323 K. Post-reaction, crystallization from ethanol yields pure crystals suitable for structural analysis . Key considerations include:

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) data are collected using a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation. Structural refinement is performed using SHELX software (SHELXS-97 for solving, SHELXL-97 for refining). Key steps include:

Q. What intermolecular interactions stabilize the crystal lattice?

The crystal structure is stabilized by C–H···O hydrogen bonds, forming:

- Intramolecular interactions : Six- and seven-membered non-planar rings with puckering amplitudes (QT) up to 1.806 Å .

- Intermolecular networks : Chains linked via C11–H11···O2 (2.60 Å) and C43–H43···O7 (2.58 Å), creating a 3D framework .

Advanced Research Questions

Q. How can discrepancies in dihedral angles between independent molecules in the asymmetric unit be addressed?

The asymmetric unit contains three molecules with dihedral angles between pyrimidine and fluorophenyl rings ranging from 26.21° to 41.72° . To resolve discrepancies:

Q. What strategies optimize crystallographic refinement for twinned or high-multiplicity data?

For complex cases (e.g., Z = 12, monoclinic P2₁/c):

Q. How do puckering parameters influence the compound’s conformational stability?

Non-planar rings (e.g., six-membered ring QT = 1.290 Å) are analyzed via Cremer-Pople coordinates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.